molecular formula C17H16O5 B1148985 (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one CAS No. 113981-49-0

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one

Cat. No. B1148985
M. Wt: 300.30594
InChI Key:
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Description

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one is a chemical compound with potential applications in medicinal chemistry due to its structural features. This compound, like its related chromanones, has been studied for various biological activities and synthetic pathways. The synthesis and characterization of such compounds contribute significantly to the understanding of their chemical and physical properties, which can be crucial for their application in drug design and development.

Synthesis Analysis

The synthesis of chromanones typically involves strategies that ensure the introduction of functional groups at specific positions on the chromanone skeleton. For example, the synthesis of related 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones involves the oxidation of chromones with iodobenzene diacetate in methanol, demonstrating a method to introduce hydroxy and methoxy groups onto the chromanone core (Prakash et al., 2009). Similarly, the preparation of novel 4-substituted isochroman-3-ones extends the synthetic methodologies for chromanone derivatives, showcasing the versatility in achieving desired substitutions (Khanapure & Biehl, 1990).

Molecular Structure Analysis

The molecular structure of chromanones, including (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, is characterized by X-ray crystallography and NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and the configuration of its functional groups. For instance, the crystal structure of a related compound, (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one, reveals details about the conformation and the dihedral angles between rings, which are critical for understanding the compound's reactivity and interactions (Belguedj et al., 2015).

Chemical Reactions and Properties

Chromanones undergo various chemical reactions that modify their structure and properties. These reactions include halolactonization, hydroxylation, and others that introduce or transform functional groups, thereby altering the compound's chemical behavior and biological activity. The efficient sequential halolactonization-hydroxylation reaction of allenoic acids to synthesize 4-halo-5-hydroxyfuran-2(5H)-ones demonstrates the types of transformations applicable to chromanone derivatives (Ma et al., 2004).

Scientific Research Applications

Antibacterial Activity

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one and its derivatives have demonstrated significant antibacterial properties. In a study by Prakash, Kumar, and Sehrawat (2009), several compounds synthesized from this chemical structure were tested against gram-positive and gram-negative bacteria. Notably, three of these compounds showed antibacterial activity comparable to commercial antibiotics like Linezolid and Cefaclor (Prakash, Kumar, & Sehrawat, 2009).

Structural Studies

In a crystallographic study by Jing et al. (2013), the molecular structure of a similar compound, 5,6-dihydroxy-7,8-dimethoxy-2-phenylchromen-4-one, was analyzed. This research contributes to the understanding of the structural characteristics of this class of compounds, which is essential for their potential therapeutic applications (Jing et al., 2013).

Synthesis of Natural Compounds

Güneş and Gören (2007) reported on the total synthesis of 4′-demethylmacrophyllol, a naturally occurring compound related to (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one. This synthesis is significant for exploring the potential pharmaceutical applications of these compounds (Güneş & Gören, 2007).

Crystallography and Polymorphism

Brito et al. (2015) investigated a non-centrosymmetric polymorph of a compound similar to (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, which was isolated from Nolana ramossisima. Their study provides valuable insights into the polymorphism of these compounds, which is crucial for their development in various applications (Brito et al., 2015).

Pharmaceutical Applications

The synthesis and pharmacological evaluation of related compounds have been a subject of interest due to their potential as inhibitors of inflammatory mediators. For instance, Ballesteros et al. (1995) synthesized derivatives that showed inhibitory effects on enzymic lipid peroxidation and leukotriene B4 release, indicating their potential in treating inflammatory conditions (Ballesteros et al., 1995).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, possible modifications to improve its properties, etc.


For a specific compound like “(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one”, you would need to search scientific literature or databases for information in each of these categories. If the compound is new or not widely studied, some information may not be available. In such cases, experiments or computational modeling might be needed to fill in the gaps. Please note that this is a high-level overview and each of these categories is a vast field of study in itself.


properties

IUPAC Name

(2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGMCCIECGDASG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313044
Record name 7-O-Methyldihydrowogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one

CAS RN

113981-49-0
Record name 7-O-Methyldihydrowogonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113981-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-O-Methyldihydrowogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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